molecular formula C17H16BrN3O3S B10886200 2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate

2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate

Cat. No.: B10886200
M. Wt: 422.3 g/mol
InChI Key: MLSFQQOORJYYIM-KEBDBYFISA-N
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Description

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Ethoxylation: Addition of the ethoxy group through a nucleophilic substitution reaction.

    Hydrazonation: Formation of the hydrazone linkage by reacting the appropriate hydrazine derivative with the aldehyde or ketone precursor.

    Thioamide Formation: Introduction of the aminocarbothioyl group through a reaction with thiourea under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2

    Substitution: NaOH, KOH, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.

    Material Science: Its unique structure allows for the exploration of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE involves its interaction with molecular targets through various pathways:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL BENZOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE
  • 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-CHLOROPHENYL BENZOATE

Uniqueness

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE is unique due to the presence of the bromine atom and the ethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. These structural features enable specific interactions and applications that are not possible with similar compounds.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl] benzoate

InChI

InChI=1S/C17H16BrN3O3S/c1-2-23-14-9-11(10-20-21-17(19)25)8-13(18)15(14)24-16(22)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H3,19,21,25)/b20-10+

InChI Key

MLSFQQOORJYYIM-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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